molecular formula C7H2ClI2N3OS B13296835 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde

Cat. No.: B13296835
M. Wt: 465.44 g/mol
InChI Key: GFDIBIZUTMRODH-UHFFFAOYSA-N
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Description

4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the imidazole ring: This step might involve the reaction of the thiazole intermediate with an imidazole derivative.

    Formylation: The aldehyde group can be introduced using formylating agents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions might convert the aldehyde group to an alcohol.

    Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, this compound might be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of halogen atoms and heterocyclic rings often enhances the biological activity of such compounds.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the iodine atoms, which might affect its biological activity.

    2-(4,5-Diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde: Lacks the chlorine atom, which could influence its reactivity and interactions.

Uniqueness

The presence of both chlorine and iodine atoms in 4-Chloro-2-(4,5-diiodo-1H-imidazol-1-yl)-1,3-thiazole-5-carbaldehyde makes it unique. These halogen atoms can significantly impact the compound’s electronic properties, reactivity, and biological activity.

Properties

Molecular Formula

C7H2ClI2N3OS

Molecular Weight

465.44 g/mol

IUPAC Name

4-chloro-2-(4,5-diiodoimidazol-1-yl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C7H2ClI2N3OS/c8-4-3(1-14)15-7(12-4)13-2-11-5(9)6(13)10/h1-2H

InChI Key

GFDIBIZUTMRODH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1C2=NC(=C(S2)C=O)Cl)I)I

Origin of Product

United States

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